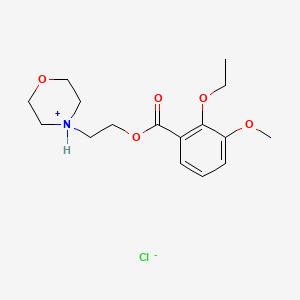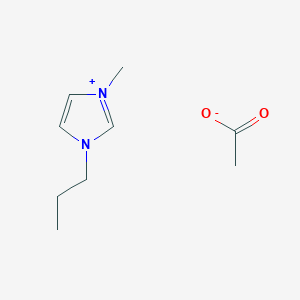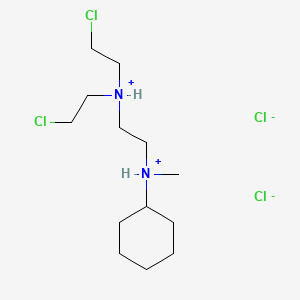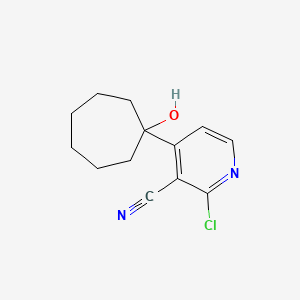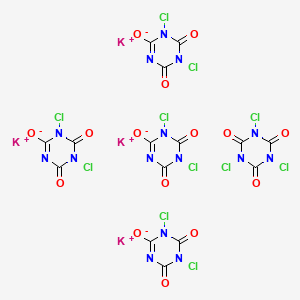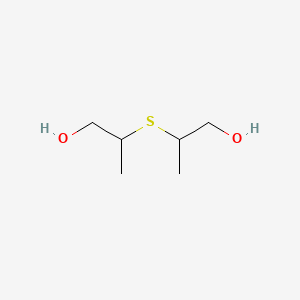
2,2'-Thiodipropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Thiodipropanol is an organic compound with the molecular formula C₆H₁₄O₂S. It is a colorless liquid that is soluble in water and organic solvents.
Preparation Methods
2,2’-Thiodipropanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropropanol with sodium sulfide. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. The reaction proceeds as follows:
2ClCH2CH2OH+Na2S→S(CH2CH2OH)2+2NaCl
In industrial production, 2,2’-Thiodipropanol is often produced by the catalytic hydrogenation of 2,2’-Thiodiacetic acid. This method involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Chemical Reactions Analysis
2,2’-Thiodipropanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: When oxidized, 2,2’-Thiodipropanol can form 2,2’-Thiodiacetic acid. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form 2,2’-Thiodipropane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: 2,2’-Thiodipropanol can undergo substitution reactions with halogens to form halogenated derivatives. For example, reacting with chlorine can produce 2,2’-Thiodipropyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2’-Thiodipropanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Medicine: Research has explored its potential use in drug delivery systems and as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2,2’-Thiodipropanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a reducing agent, participating in redox reactions that influence cellular processes. The compound’s hydroxyl groups allow it to form hydrogen bonds with other molecules, affecting their stability and reactivity. Additionally, its sulfur atom can engage in thiol-disulfide exchange reactions, which are crucial in maintaining protein structure and function .
Comparison with Similar Compounds
2,2’-Thiodipropanol can be compared with other similar compounds such as 3,3’-Thiodipropanol and 2,2’-Thiodiethanol:
3,3’-Thiodipropanol: This compound has a similar structure but with the sulfur atom positioned differently.
2,2’-Thiodiethanol: This compound has two hydroxyl groups attached to a sulfur atom but with a shorter carbon chain.
The uniqueness of 2,2’-Thiodipropanol lies in its specific molecular structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
3001-65-8 |
|---|---|
Molecular Formula |
C6H14O2S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
2-(1-hydroxypropan-2-ylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C6H14O2S/c1-5(3-7)9-6(2)4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
DUFCZJRMDGJQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)SC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


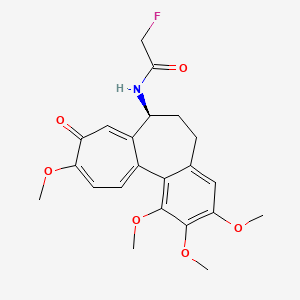
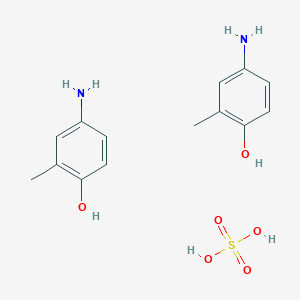
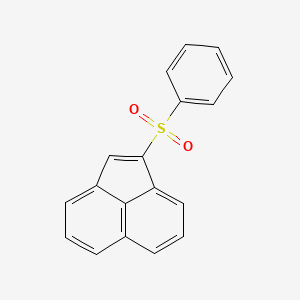
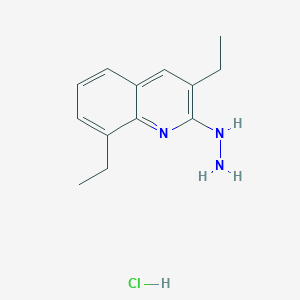
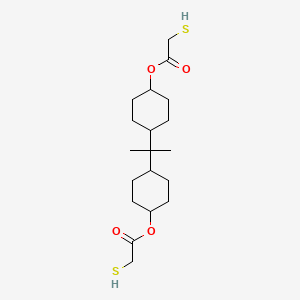
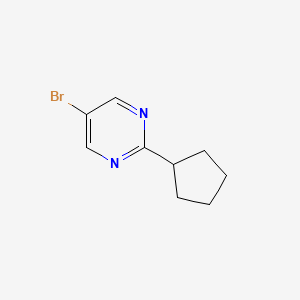
![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)
